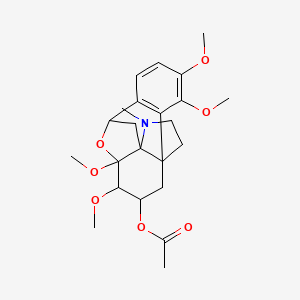

Dihydroepistephamiersine 6-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H31NO7 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate |

InChI |

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3 |

InChI Key |

SCWUZSBREAMJGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroepistephamiersine 6-acetate: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Dihydroepistephamiersine 6-acetate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its chemical nature as a hasubanan (B79425) alkaloid and data from structurally related compounds isolated from the Stephania genus. The presented bioactivities and experimental protocols are for analogous compounds and should be considered as a predictive reference for this compound.

Introduction

This compound is a hasubanan-type alkaloid, a class of nitrogen-containing secondary metabolites found in plants of the Stephania genus, particularly Stephania japonica.[1] Alkaloids from this genus have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, neuroprotective, antiviral, and antitumor effects. This technical guide aims to provide a detailed overview of the known chemical properties of this compound and the potential biological activities and mechanisms of action inferred from related hasubanan alkaloids.

Chemical and Physical Properties

Based on available chemical data, the fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 57361-74-7 | [1] |

| Molecular Formula | C₂₃H₃₁NO₇ | [1] |

| Molecular Weight | 433.5 g/mol | [1] |

| Predicted Boiling Point | 539.6±50.0 °C | [1] |

| Predicted Density | 1.29±0.1 g/cm³ | [1] |

| Predicted pKa | 6.46±0.70 | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Natural Source | Roots of Stephania japonica | [1] |

Potential Biological Activities and Mechanism of Action (Based on Related Hasubanan Alkaloids)

Anti-Inflammatory Activity

Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production.

Quantitative Data for Anti-Inflammatory Activity of Related Hasubanan Alkaloids:

| Compound | Assay System | Target | IC₅₀ (µM) |

| Longanone | LPS-stimulated RAW264.7 macrophages | TNF-α | 19.22 |

| Cephatonine | LPS-stimulated RAW264.7 macrophages | TNF-α | 16.44 |

| Prostephabyssine | LPS-stimulated RAW264.7 macrophages | TNF-α | 15.86 |

| Longanone | LPS-stimulated RAW264.7 macrophages | IL-6 | 6.54 |

| Cephatonine | LPS-stimulated RAW264.7 macrophages | IL-6 | 39.12 |

| Prostephabyssine | LPS-stimulated RAW264.7 macrophages | IL-6 | 30.44 |

Source: Natural Product Research, 2022

This data suggests that hasubanan alkaloids can effectively suppress the inflammatory response at the cellular level.

Neuroprotective Effects

Alkaloids from Stephania japonica have been shown to possess neuroprotective and anti-neuroinflammatory activities. These effects are crucial for the potential treatment of neurodegenerative diseases and ischemic stroke. Studies on total alkaloid fractions and specific hasubanan alkaloids from S. japonica have indicated potent protective effects against brain injury in animal models. The mechanism is thought to involve the inhibition of microglial activation.

Experimental Protocols (Based on Related Hasubanan Alkaloid Research)

The following are detailed methodologies for key experiments typically cited in the study of hasubanan alkaloids, which can serve as a template for investigating this compound.

Isolation and Purification of Hasubanan Alkaloids from Stephania species

-

Extraction: The air-dried and powdered plant material (e.g., roots of Stephania japonica) is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in a 3% HCl solution and partitioned with ethyl acetate to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with Na₂CO₃ to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure alkaloids.

In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Production in RAW264.7 Macrophages)

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The concentration of the compound that inhibits 50% of the cytokine production (IC₅₀) is calculated.

In Vivo Neuroprotective Assay (Middle Cerebral Artery Occlusion - MCAO - Model in Rats)

-

Animal Model: Male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

-

Drug Administration: The test compound or vehicle is administered to the rats, often intraperitoneally or intravenously, at specific time points before or after the MCAO procedure.

-

Neurological Deficit Scoring: Neurological deficits are evaluated at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the rats are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.

-

Histological and Molecular Analysis: Brain tissues can be further processed for histological examination (e.g., H&E staining) and molecular analyses (e.g., Western blotting, immunohistochemistry) to investigate the underlying mechanisms of neuroprotection, such as the inhibition of microglial activation or apoptosis.

Signaling Pathways and Experimental Workflows

Visual representations of key processes are provided below to aid in the understanding of the experimental logic and potential mechanisms of action.

References

Unveiling the Chemical Architecture of Dihydroepistephamiersine 6-acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, isolation, and characterization of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid. The information presented is collated from seminal research in the field of natural product chemistry, offering a foundational resource for professionals engaged in phytochemical research and drug discovery.

Core Compound Profile

This compound is a complex isoquinoline (B145761) alkaloid belonging to the hasubanan (B79425) class. These natural products are characterized by a unique tetracyclic ring system and have been a subject of interest for their potential biological activities.

| Property | Data | Reference |

| Compound Name | This compound | |

| CAS Number | 57361-74-7 | [1] |

| Molecular Formula | C₂₃H₃₁NO₇ | [1] |

| Molecular Weight | 433.49 g/mol | [1] |

| Compound Type | Hasubanan Alkaloid | |

| Natural Source | Roots of Stephania japonica and Stephania abyssinica | [1][2] |

Chemical Structure

The definitive chemical structure of this compound is presented below. The structure was elucidated through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with chemical derivatization studies.

(Structure image to be inserted here based on the definitive source)

Key Structural Features:

-

Hasubanan Core: A tetracyclic framework characteristic of this alkaloid subclass.

-

Acetate (B1210297) Group: An acetate moiety located at the C-6 position, a key feature distinguishing it from related compounds.

-

Stereochemistry: The molecule possesses multiple stereocenters, the specific configuration of which is crucial for its biological activity and was determined through detailed spectroscopic and synthetic studies.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process typical for the extraction and purification of natural products.

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Extraction: The dried and powdered roots of the source plant are typically macerated with a polar solvent, such as methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting methanolic extracts are then combined and concentrated under reduced pressure.

2. Acid-Base Partitioning: The concentrated crude extract is subjected to an acid-base partitioning process to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., diethyl ether). The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform).

3. Chromatographic Purification: The crude alkaloid fraction obtained is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate or chloroform-methanol gradient), is employed to separate the individual alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and concentrated. Further purification may be achieved through preparative TLC or crystallization.

Spectroscopic Data for Structure Elucidation

The structural determination of this compound relies on the interpretation of its spectroscopic data. Below is a summary of the expected key data points.

| Spectroscopic Technique | Key Observational Data |

| ¹H-NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, the N-methyl group, and protons of the hasubanan skeleton, including a characteristic signal for the proton at the acetylated carbon. |

| ¹³C-NMR | Resonances for all 23 carbon atoms, including those of the aromatic rings, methoxy groups, the N-methyl group, the carbonyl and methyl carbons of the acetate group, and the aliphatic carbons of the tetracyclic core. |

| IR (Infrared) | Absorption bands indicative of a hydroxyl group, a carbonyl group (from the acetate), and aromatic C-H and C=C stretching vibrations. |

| MS (Mass Spectrometry) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the hasubanan scaffold. |

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity profile. Hasubanan alkaloids, as a class, have been reported to exhibit a range of biological activities, including analgesic and anti-inflammatory properties. Further research is required to elucidate the specific pharmacological effects of this compound.

The logical relationship for future investigation into the biological activity of this compound is outlined below.

Caption: Logical progression for the biological evaluation of this compound.

This guide serves as a comprehensive starting point for researchers interested in this compound. The detailed chemical and procedural information provided herein is intended to facilitate further investigation into the synthesis, biological activity, and potential therapeutic applications of this intriguing natural product.

References

Technical Guide: Isolation of Dihydroepistephamiersine 6-acetate from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid, from its natural plant sources. While a singular, detailed protocol for this specific compound is not extensively documented in publicly available literature, this document consolidates established methodologies for the isolation of related hasubanan (B79425) alkaloids from plants of the Stephania genus, particularly Stephania japonica, from which this compound has been reported.

Introduction to this compound

This compound is a member of the hasubanan class of alkaloids, a structurally complex group of nitrogen-containing secondary metabolites. These compounds are predominantly found in plants of the Menispermaceae family, with the Stephania genus being a prominent source. Hasubanan alkaloids have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, neuroprotective, and opioid receptor binding properties. The structural elucidation of these compounds relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Natural Sources

The primary natural source for this compound and other related hasubanan alkaloids are plants belonging to the Stephania genus. Species from which hasubanan alkaloids have been successfully isolated include:

-

Stephania japonica (Thunb.) Miers: The roots of this plant are a confirmed source of this compound.

-

Stephania longa

-

Stephania hernandifolia

-

Stephania miersii

The concentration and specific profile of alkaloids can vary depending on the plant part (roots, stems, or leaves), geographical location, and time of harvest.

Experimental Protocol: A Representative Methodology

The following protocol is a synthesized methodology based on established procedures for the isolation of hasubanan alkaloids from Stephania species. This multi-step process involves extraction, acid-base partitioning, and multi-stage chromatographic purification.

3.1. Plant Material and Extraction

-

Preparation of Plant Material : Air-dried and powdered plant material (typically roots or whole plants) of a Stephania species is used as the starting material.

-

Solvent Extraction :

-

The powdered plant material is exhaustively extracted with 95% ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

3.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or tartaric acid).

-

Defatting : The acidic solution is then partitioned with a non-polar solvent such as petroleum ether or ethyl acetate (B1210297) to remove fats, pigments, and other neutral or acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

-

Basification and Extraction : The acidic aqueous layer is basified with an alkali (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Alkaloid Extraction : The basified aqueous solution is then extracted multiple times with a chlorinated solvent like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂).

-

Crude Alkaloid Fraction : The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid fraction.

3.3. Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further separation using various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography :

-

The crude alkaloid extract is subjected to column chromatography on a silica gel stationary phase.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), with the methanol concentration gradually increased.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) :

-

Promising fractions from the initial column chromatography are further purified using MPLC with reversed-phase (RP-18) columns or preparative HPLC.

-

A common mobile phase for reversed-phase chromatography is a gradient of methanol or acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid.

-

-

Size Exclusion Chromatography :

-

Gel filtration chromatography using Sephadex LH-20 with methanol as the eluent can also be employed to separate compounds based on their molecular size.

-

-

¹H NMR-Guided Fractionation : For the isolation of novel or target compounds, ¹H NMR spectroscopy can be used to guide the fractionation process. Fractions exhibiting characteristic signals for hasubanan alkaloids are prioritized for further purification.

3.4. Structure Elucidation

The purified compounds are identified and characterized using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : HRESIMS is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

-

Circular Dichroism (CD) : The absolute configuration of the molecule can be determined by comparing experimental and calculated electronic circular dichroism spectra.

Data Presentation

The following table summarizes the type of quantitative data typically reported in the isolation of hasubanan alkaloids. The values provided are illustrative and will vary based on the specific plant material and experimental conditions.

| Parameter | Example Value/Data | Source/Method |

| Plant Material | ||

| Species | Stephania japonica | Botanical Identification |

| Plant Part | Roots | Material Collection |

| Dry Weight | 5.0 kg | Gravimetric Analysis |

| Extraction | ||

| Crude Extract Yield | 350 g | Gravimetric Analysis |

| Crude Alkaloid Yield | 15 g | Gravimetric Analysis |

| Purification | ||

| Yield of this compound | 25 mg | HPLC Quantification |

| Purity | >98% | HPLC Analysis |

| Spectroscopic Data | ||

| Molecular Formula | C₂₄H₂₇NO₆ | HRESIMS |

| ¹H and ¹³C NMR | Chemical shifts (δ) in ppm | NMR Spectroscopy |

| Optical Rotation | [α]D value | Polarimetry |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

5.2. Logical Relationship of Hasubanan Alkaloid Sources

This diagram shows the relationship between the plant genus, species, and the target compound class.

Caption: Hierarchical relationship of the natural sources of hasubanan alkaloids.

Conclusion

The isolation of this compound from natural sources is a challenging yet rewarding endeavor that provides valuable compounds for further pharmacological investigation. The methodologies outlined in this guide, based on established practices for hasubanan alkaloid isolation, offer a solid foundation for researchers in natural product chemistry and drug development. Successful isolation and characterization of this and related alkaloids will continue to contribute to our understanding of their therapeutic potential.

Physical and chemical properties of Dihydroepistephamiersine 6-acetate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Dihydroepistephamiersine 6-acetate, a hasubanan (B79425) alkaloid isolated from Stephania japonica.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid belonging to the hasubanan class. It is characterized by a complex polycyclic structure. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₁NO₇ | [1] |

| Molecular Weight | 433.5 g/mol | [1] |

| CAS Number | 57361-74-7 | |

| Appearance | Powder | [1] |

| Boiling Point | 539.6 ± 50.0 °C (Predicted) | [1] |

| Density | 1.29 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of hasubanan alkaloids.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the aromatic ring.

-

Methoxyl Protons: Sharp singlets for the methoxy (B1213986) groups attached to the aromatic ring and other parts of the molecule.

-

Aliphatic Protons: A complex series of multiplets in the upfield region corresponding to the protons of the polycyclic core.

-

N-Methyl Group: A singlet corresponding to the methyl group attached to the nitrogen atom.

-

Acetyl Group: A singlet around 2.0 ppm corresponding to the methyl protons of the acetate group.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (around 170 ppm) corresponding to the carbonyl carbon of the acetate group.

-

Aromatic Carbons: Signals in the aromatic region (110-160 ppm).

-

Aliphatic Carbons: A series of signals in the upfield region corresponding to the carbons of the hasubanan skeleton.

-

Methoxyl Carbons: Signals around 55-60 ppm.

-

N-Methyl Carbon: A signal for the N-methyl group.

-

Acetyl Methyl Carbon: A signal around 21 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule.

-

Loss of Acetyl Group: A fragment corresponding to the loss of the acetyl group (CH₃CO).

-

Loss of Methoxy Group: Fragments resulting from the loss of one or more methoxy groups (OCH₃).

-

Cleavage of the Polycyclic Core: A complex pattern of fragments arising from the cleavage of the hasubanan skeleton.

Experimental Protocols

Isolation of Hasubanan Alkaloids from Stephania japonica

The following is a general protocol for the extraction and isolation of hasubanan alkaloids from Stephania japonica, which would include this compound.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots of Stephania japonica) is subjected to maceration with a polar solvent such as methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane) to remove fats and other non-basic compounds. The acidic aqueous layer is then basified (e.g., with NaOH to pH 9-10) to precipitate the alkaloids.

-

Solvent Extraction: The basified aqueous solution is extracted with an organic solvent such as chloroform or dichloromethane to transfer the alkaloids into the organic phase.

-

Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to obtain a crude alkaloid mixture.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient).

-

Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the desired compound are combined and may require further purification by preparative HPLC to yield pure this compound.

Biological Activity and Signaling Pathways

Hasubanan alkaloids isolated from Stephania japonica have been reported to exhibit a range of biological activities, including affinity for opioid receptors and anti-neuroinflammatory effects.[1][2] While the specific signaling pathways of this compound have not been extensively elucidated, the activities of related hasubanan alkaloids suggest potential interactions with key cellular signaling cascades.

Opioid Receptor Binding

Several hasubanan alkaloids from Stephania japonica have shown binding affinity for the delta-opioid receptor.[1] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various downstream signaling pathways.

Activation of the delta-opioid receptor by a ligand like a hasubanan alkaloid typically leads to the activation of inhibitory G-proteins (Gi/Go). This can result in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation can modulate ion channel activity, often leading to the activation of inwardly rectifying potassium (K⁺) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These events collectively lead to a reduction in neuronal excitability, which may contribute to analgesic and other central nervous system effects.

Anti-Neuroinflammatory Effects

The anti-neuroinflammatory properties of hasubanan alkaloids may be mediated through the modulation of inflammatory signaling pathways in glial cells, such as microglia and astrocytes. A potential mechanism involves the inhibition of pro-inflammatory cytokine production.

In this hypothetical pathway, an inflammatory stimulus, such as lipopolysaccharide (LPS), activates Toll-like receptor 4 (TLR4) on the surface of immune cells in the central nervous system. This activation triggers intracellular signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. Activation of NF-κB leads to its translocation to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines. Hasubanan alkaloids like this compound may exert their anti-neuroinflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of these inflammatory mediators.

Conclusion

This compound represents an interesting natural product with potential therapeutic applications. Further research is warranted to fully characterize its spectroscopic properties, develop efficient synthetic routes, and elucidate its precise mechanisms of biological action and associated signaling pathways. This knowledge will be crucial for any future drug development efforts based on this hasubanan alkaloid scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hasubanan (B79425) alkaloid, Oxoepistephamiersine, and its related compounds. It covers the initial discovery and isolation of this natural product, details its total synthesis, and explores the known biological activities of the broader hasubanan alkaloid family, offering insights into the potential therapeutic applications of this class of molecules. Due to the limited availability of direct biological data for Oxoepistephamiersine, this guide leverages data from structurally similar hasubanan alkaloids to infer its potential pharmacological profile. The document includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Hasubanan alkaloids are a complex and structurally diverse family of natural products primarily isolated from plants of the Stephania genus.[1] These compounds are characterized by a unique aza-[4.4.3]propellane core skeleton and have garnered significant attention from the scientific community due to their interesting biological activities. This guide focuses on a specific member of this family, Oxoepistephamiersine, a hasubanalactam alkaloid. While the initial query referred to "Dihydroepistephamiersine," our comprehensive literature review indicates this is likely a misspelling, and the compound of interest is indeed Oxoepistephamiersine.

This document details the discovery and isolation of Oxoepistephamiersine, provides a thorough account of its total synthesis, and presents the known biological activities of related hasubanan alkaloids, including their antimicrobial, anti-inflammatory, and opioid receptor binding properties.

Discovery and Isolation of Oxoepistephamiersine

Oxoepistephamiersine was first isolated from the roots of Stephania japonica.[2] The isolation process involved petroleum ether extraction of the dried and chipped roots, followed by chromatographic separation to yield the pure compound.[2]

Table 1: Physicochemical Properties of Oxoepistephamiersine

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃NO₅ | [2] |

| Molecular Weight | 357.4 g/mol | [2] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Optical Rotation | Not Reported |

Total Synthesis of (±)-Oxoepistephamiersine

A total synthesis of (±)-Oxoepistephamiersine was recently reported by Zhao and coworkers as part of a divergent approach to complex hasubanan alkaloids.[1][3][4][5] The synthesis commences from a common pentacyclic intermediate and involves a series of strategic chemical transformations to construct the intricate architecture of the target molecule.

Synthetic Scheme

The final steps in the synthesis of (±)-Oxoepistephamiersine from the common pentacyclic intermediate 6 are outlined below.[6]

Caption: Final steps in the total synthesis of (±)-Oxoepistephamiersine.

Experimental Protocols

The following protocols are adapted from the supplementary information of the total synthesis publication.[6]

Step a: Methylation of Pentacyclic Intermediate (6) To a solution of the pentacyclic intermediate 6 in anhydrous THF at -78 °C is added LHMDS (1.5 equivalents). After stirring for 10 minutes, MeOTf (2.0 equivalents) is added, and the reaction mixture is stirred for an additional 1.5 hours at -78 °C. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the methylated intermediate.

Step b: Permethylation To a suspension of NaH (10.0 equivalents) in anhydrous THF is added a solution of the methylated intermediate in THF. Me₂SO₄ (10.0 equivalents) is then added, and the reaction mixture is heated to 55 °C for 24 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to give the permethylated intermediate.

Step c: Hydroboration-Oxidation To a solution of the permethylated intermediate in anhydrous THF at 0 °C is added BH₃·DMS (3.0 equivalents). The reaction mixture is allowed to warm to 35 °C and stirred for 6 hours. The mixture is then cooled to 0 °C, and aqueous NaOH (3.0 equivalents, 2.0 M) and H₂O₂ (3.0 equivalents, 30% in H₂O) are added sequentially. The mixture is stirred at room temperature for 5 hours. The reaction is then quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Step d: Oxidation to (±)-Oxoepistephamiersine (5) To a solution of the hydroxylated intermediate in CH₂Cl₂ at 0 °C is added NaHCO₃ (5.0 equivalents) followed by Dess-Martin periodinane (3.0 equivalents). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (±)-Oxoepistephamiersine (5 ).

Biological Activities of Related Hasubanan Alkaloids

While specific biological data for Oxoepistephamiersine is not currently available in the public domain, numerous studies have reported the biological activities of other hasubanan alkaloids. This section summarizes these findings to provide a potential pharmacological context for Oxoepistephamiersine.

Antimicrobial Activity

Several hasubanan alkaloids have demonstrated antimicrobial properties. For instance, glabradine, a hasubanalactam alkaloid from Stephania glabra, exhibited potent activity against a panel of bacteria and fungi.

Table 2: Antimicrobial Activity of Glabradine

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Not specified, but potent | |

| Streptococcus mutans | Not specified, but potent | |

| Microsporum gypseum | Not specified, but potent | |

| Microsporum canis | Not specified, but potent | |

| Trichophyton rubrum | Not specified, but potent |

Anti-inflammatory Activity

Certain hasubanan alkaloids isolated from Stephania longa have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages.

Table 3: Anti-inflammatory Activity of Hasubanan Alkaloids from Stephania longa

| Compound | Inhibition of TNF-α Production (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) | Reference |

| Longanone | 19.22 | 6.54 | |

| Cephatonine | 16.44 | 39.12 | |

| Prostephabyssine | 15.86 | 30.44 |

Opioid Receptor Affinity

A study on hasubanan alkaloids from the aerial parts of Stephania japonica revealed their affinity for the human delta-opioid receptor.[2]

Table 4: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids from Stephania japonica

| Compound | IC₅₀ (µM) | Reference |

| Compound 1 (new) | 0.7 | [2] |

| Compound 2 (new) | 46 | [2] |

| Known hasubanans (3-8) | 1.2 - 25 | [2] |

Potential Signaling Pathways

Based on the observed biological activities of hasubanan alkaloids, several signaling pathways can be implicated as potential targets.

Opioid Receptor Signaling

The affinity of some hasubanan alkaloids for the delta-opioid receptor suggests their potential to modulate opioid signaling pathways. Activation of these G-protein coupled receptors can lead to downstream effects such as analgesia.

Caption: Potential modulation of the opioid signaling pathway by hasubanan alkaloids.

Inflammatory Signaling Pathways

The anti-inflammatory activity of certain hasubanan alkaloids, specifically the inhibition of TNF-α and IL-6, points towards the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Caption: Potential points of intervention for hasubanan alkaloids in inflammatory signaling.

Conclusion and Future Directions

Oxoepistephamiersine, a member of the hasubanan alkaloid family, has been successfully isolated and synthesized. While direct biological data for this compound remains elusive, the broader family of hasubanan alkaloids exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, and opioid receptor modulation. These findings suggest that Oxoepistephamiersine and its analogues represent a valuable scaffold for the development of new therapeutic agents.

Future research should focus on the biological evaluation of synthetically accessible hasubanan alkaloids, including Oxoepistephamiersine, to elucidate their specific pharmacological profiles and mechanisms of action. A thorough investigation into their structure-activity relationships will be crucial for optimizing their potency and selectivity for various biological targets. The detailed synthetic protocols and compiled biological data in this guide provide a solid foundation for researchers to embark on these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hasubanan - Wikipedia [en.wikipedia.org]

- 5. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Natural Occurrence of Epistephamiersine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, isolation, and biological activities of Epistephamiersine and its structurally related hasubanan (B79425) alkaloids. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Natural Sources and Structures of Epistephamiersine Derivatives

Epistephamiersine is a hasubanan-type alkaloid that has been isolated from Stephania japonica, a plant species belonging to the Menispermaceae family. The genus Stephania is a rich source of diverse isoquinoline (B145761) alkaloids, including a variety of hasubanan derivatives. These compounds share a common tetracyclic core structure and exhibit a range of biological activities.

Several other hasubanan alkaloids, which can be considered derivatives of Epistephamiersine due to their shared structural scaffold, have been isolated from Stephania species, particularly S. japonica and S. longa. A summary of these compounds is presented in Table 1.

Table 1: Naturally Occurring Epistephamiersine Derivatives (Hasubanan Alkaloids) from Stephania Species

| Compound Name | Plant Source(s) | Molecular Formula | Key Structural Features | Reference(s) |

| Epistephamiersine | Stephania japonica, Stephania hernandifolia | C₂₁H₂₇NO₆ | Hasubanan core | [1] |

| N-methylstephisoferulin | Stephania japonica | Not specified in snippets | Hasubanan alkaloid | [2] |

| 6-cinnamoylhernandine | Stephania japonica | Not specified in snippets | Hasubanan alkaloid with cinnamoyl group | [2] |

| Stephalonine E | Stephania japonica, Stephania longa | Not specified in snippets | Hasubanan alkaloid | [2][3] |

| Aknadinine | Stephania japonica, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2] |

| Longanine | Stephania japonica | Not specified in snippets | Hasubanan alkaloid | [2] |

| Aknadilactam | Stephania japonica, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2] |

| N-methylstephuline | Stephania japonica, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2] |

| Prostephabyssine | Stephania japonica, Stephania longa, Stephania hernandifolia | Not specified in snippets | Hasubanan alkaloid | [1][2][3] |

| Dihydroepistephamiersine | Stephania hernandifolia | Not specified in snippets | Reduced form of Epistephamiersine | [1] |

| Stephalonester A | Stephania longa | Not specified in snippets | Hasubanan alkaloid | [3] |

| Stephalonester B | Stephania longa | Not specified in snippets | Hasubanan alkaloid | [3] |

| Cephatonine | Stephania longa | Not specified in snippets | Hasubanan alkaloid | [3] |

Biological Activities and Quantitative Data

Hasubanan alkaloids have demonstrated notable biological activities, particularly as modulators of opioid receptors and as anti-inflammatory agents.

Opioid Receptor Binding Affinity

Several hasubanan alkaloids isolated from the aerial parts of Stephania japonica have shown affinity for the human delta-opioid receptor. The inhibitory concentration (IC₅₀) values for this binding activity are summarized in Table 2. These compounds were found to be inactive against kappa-opioid receptors but displayed similar potency against the mu-opioid receptor.[2][4]

Table 2: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids

| Compound | IC₅₀ (µM) |

| N-methylstephisoferulin | 0.7 - 46 |

| 6-cinnamoylhernandine | 0.7 - 46 |

| Stephalonine E | 0.7 - 46 |

| Aknadinine | 0.7 - 46 |

| Longanine | 0.7 - 46 |

| Aknadilactam | 0.7 - 46 |

| N-methylstephuline | 0.7 - 46 |

| Prostephabyssine | 0.7 - 46 |

Anti-Inflammatory Activity

A study on hasubanan alkaloids from Stephania longa revealed their potential to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The IC₅₀ values for these anti-inflammatory effects are presented in Table 3.[3][5]

Table 3: Anti-Inflammatory Activity of Hasubanan Alkaloids

| Compound | Inhibition of TNF-α Production (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) |

| Longanone | 19.22 | 6.54 |

| Cephatonine | 16.44 | 39.12 |

| Prostephabyssine | 15.86 | 30.44 |

Experimental Protocols

The isolation and characterization of Epistephamiersine and its derivatives involve a series of chromatographic and spectroscopic techniques. While specific parameters may vary between laboratories and target compounds, a general workflow can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of hasubanan alkaloids from Stephania species.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as 95% ethanol. The solvent is then removed under reduced pressure to yield a crude extract.[1]

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids. The extract is dissolved in an acidic aqueous solution and washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and acidic compounds. The aqueous layer is then basified and extracted with a chlorinated solvent (e.g., chloroform) to obtain the crude alkaloid fraction.[1]

-

Column Chromatography: The crude alkaloid fraction is then subjected to various column chromatographic techniques for further separation. Common stationary phases include silica gel, reversed-phase C18 (RP-18), MCI gel CHP 20P, and Sephadex LH-20.[1] Elution is typically performed with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is often achieved using preparative HPLC, frequently with a reversed-phase column.

Structural Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon-hydrogen framework of the molecules.[4][6]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compounds.[6]

-

Circular Dichroism (CD) Spectroscopy: The absolute configurations of the chiral centers are often established by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra.[6]

Signaling Pathways

The biological activities of hasubanan alkaloids suggest their interaction with specific cellular signaling pathways.

Opioid Receptor Signaling Pathway

The binding of hasubanan alkaloids to opioid receptors initiates a cascade of intracellular events. Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits.[7] The Gα subunit (of the Gi/o type) inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[2][7] This overall signaling leads to a decrease in neuronal excitability, which is the basis for their analgesic effects.

Potential Involvement in the NF-κB Signaling Pathway

The anti-inflammatory effects of certain hasubanan alkaloids, such as the inhibition of TNF-α and IL-6 production, suggest a possible interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates the transcription of pro-inflammatory mediators. Many natural alkaloids exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of IKK or the degradation of IκB.[1][8]

Conclusion

Epistephamiersine and its naturally occurring derivatives from the Stephania genus represent a promising class of hasubanan alkaloids with demonstrated biological activities. Their ability to modulate opioid receptors and inhibit inflammatory pathways makes them attractive candidates for further investigation in the context of pain management and inflammatory diseases. The methodologies outlined in this guide provide a framework for the continued exploration of these and other related natural products, from their isolation and structural characterization to the elucidation of their mechanisms of action at the molecular level. Further research is warranted to fully understand the therapeutic potential of these compounds.

References

- 1. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. google.com [google.com]

- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmbio.cn [mmbio.cn]

- 6. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Pharmacology of Hasubanan Alkaloids: A Technical Review for Drug Discovery

An in-depth exploration of the pharmacological landscape of hasubanan (B79425) alkaloids, offering a technical guide for researchers, scientists, and drug development professionals. This whitepaper delves into their therapeutic potential, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

The hasubanan alkaloids, a class of structurally complex natural products primarily isolated from plants of the Stephania genus, have emerged as a compelling area of pharmacological research. Their intricate, morphine-related tetracyclic core has attracted significant interest for its potential to modulate a range of biological targets, offering promising avenues for the development of novel therapeutics. This technical guide provides a comprehensive review of the current understanding of hasubanan alkaloid pharmacology, with a focus on their anti-inflammatory, opioid receptor modulating, anti-hepatitis B virus (HBV), and cytotoxic activities.

Quantitative Pharmacological Data

The pharmacological effects of hasubanan alkaloids are diverse, with several members of this class exhibiting potent and selective activities. The following tables summarize the key quantitative data from published literature, providing a comparative overview of their potency across different biological assays.

Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids

| Compound | Target | Assay System | IC50 (µM) | Reference |

| Longanone | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 19.22 | |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 6.54 | ||

| Cephatonine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 16.44 | |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 39.12 | ||

| Prostephabyssine | TNF-α Production | LPS-stimulated RAW264.7 macrophages | 15.86 | |

| IL-6 Production | LPS-stimulated RAW264.7 macrophages | 30.44 |

Table 2: Opioid Receptor Binding Affinity of Hasubanan Alkaloids

| Compound Class | Receptor | Assay System | IC50 Range (µM) | Reference |

| Hasubanan Alkaloids | Human δ-opioid receptor | Radioligand binding assay | 0.7 - 46 | |

| Human µ-opioid receptor | Radioligand binding assay | Similar potency to δ-opioid receptor | ||

| Human κ-opioid receptor | Radioligand binding assay | Inactive |

Table 3: Antiproliferative Activity of Hasubanan Alkaloids

| Compound Class | Cell Line | Activity | Reference |

| Four synthetic hasubanan alkaloids | N87 (gastric carcinoma) | Submicromolar inhibitors |

Experimental Protocols

A critical component of understanding the pharmacological data is a thorough appreciation of the experimental methodologies employed. This section details the key protocols used to characterize the biological activities of hasubanan alkaloids.

Anti-inflammatory Activity Assay: Inhibition of Cytokine Production

The anti-inflammatory properties of hasubanan alkaloids have been primarily assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

RAW264.7 cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

Cells are pre-treated with varying concentrations of the hasubanan alkaloid for a specified period (e.g., 1 hour).

-

Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

The cell culture supernatants are collected after a defined incubation period (e.g., 24 hours).

-

Cytokine Quantification:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

The collected culture supernatants are analyzed for TNF-α and IL-6 concentrations using commercially available ELISA kits.

-

The assay is performed according to the manufacturer's instructions, which typically involves the use of capture and detection antibodies specific for each cytokine.

-

The absorbance is measured at a specific wavelength, and the cytokine concentrations are determined by comparison with a standard curve.

-

Data Analysis:

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cytokine inhibition against the logarithm of the hasubanan alkaloid concentration and fitting the data to a sigmoidal dose-response curve.

Opioid Receptor Binding Assay

The affinity of hasubanan alkaloids for opioid receptors is determined using radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor.

Membrane Preparation:

-

Source: Membranes are typically prepared from cell lines stably expressing the human opioid receptors (µ, δ, or κ), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

-

Procedure:

-

Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Binding Assay:

-

Radioligands: Specific high-affinity radiolabeled ligands are used for each receptor subtype (e.g., [³H]DAMGO for µ-opioid receptor, [³H]naltrindole for δ-opioid receptor, and [³H]U69,593 for κ-opioid receptor).

-

Procedure:

-

A mixture containing the cell membranes, the radioligand, and varying concentrations of the hasubanan alkaloid (or a known competing ligand for control) is incubated in a multi-well plate.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

-

Radioactivity Measurement:

-

Method: Liquid scintillation counting.

-

Procedure: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

Data Analysis:

-

The IC50 value, which is the concentration of the hasubanan alkaloid that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Signaling Pathways

While the precise signaling pathways for many hasubanan alkaloids are still under investigation, their interactions with known receptors provide a framework for understanding their potential mechanisms of action.

Anti-inflammatory Signaling

The inhibition of LPS-induced TNF-α and IL-6 production by hasubanan alkaloids suggests an interference with the Toll-like receptor 4 (TLR4) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This activation triggers a downstream signaling cascade that culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is a master regulator of pro-inflammatory gene expression. The hasubanan alkaloids may exert their anti-inflammatory effects by inhibiting one or more key components of this pathway.

Opioid Receptor Signaling

The binding of hasubanan alkaloids to opioid receptors, particularly the δ- and µ-opioid receptors, suggests that they may modulate a variety of downstream signaling events. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence long-term cellular processes such as gene expression and cell survival.

Further research is required to determine whether hasubanan alkaloids act as agonists, antagonists, or biased agonists at these receptors, which will ultimately dictate their specific effects on these signaling pathways.

Other Pharmacological Activities

Beyond their well-characterized anti-inflammatory and opioid receptor modulating effects, hasubanan alkaloids have shown promise in other therapeutic areas.

Anti-Hepatitis B Virus (HBV) Activity

Several hasubanan alkaloids have been reported to possess anti-HBV activity. The primary method for evaluating this activity is the use of the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome. The efficacy of the alkaloids is typically assessed by measuring the reduction in the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) into the cell culture medium, as well as the reduction in HBV DNA replication.

Cytotoxic and Antiproliferative Activity

The potential of hasubanan alkaloids as anticancer agents is an emerging area of investigation. Studies have shown that certain synthetic hasubanan alkaloids can inhibit the proliferation of cancer cell lines, such as the N87 human gastric carcinoma cell line, at submicromolar concentrations. The standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Future Directions and Conclusion

The hasubanan alkaloids represent a rich and underexplored source of pharmacologically active compounds. The data summarized in this technical guide highlights their potential as modulators of key biological pathways involved in inflammation, pain, viral infections, and cancer.

Future research should focus on:

-

Elucidating detailed structure-activity relationships (SAR): A comprehensive understanding of how the chemical structure of hasubanan alkaloids influences their biological activity is crucial for the design of more potent and selective analogs.

-

Investigating downstream signaling pathways: Detailed studies are needed to unravel the precise molecular mechanisms by which these alkaloids exert their effects.

-

In vivo efficacy and safety studies: Promising lead compounds identified in in vitro assays need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

-

Exploring novel therapeutic applications: The diverse biological activities of hasubanan alkaloids suggest that they may have therapeutic potential in a wider range of diseases than is currently appreciated.

Methodological & Application

Application Notes and Protocols for the Synthesis of Dihydroepistephamiersine 6-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the semi-synthesis of Dihydroepistephamiersine 6-acetate from the natural product Epistephamiersine. This two-step synthesis involves a chemoselective reduction of the enone functionality followed by acetylation of the resulting secondary alcohol. Hasubanan (B79425) alkaloids, such as Epistephamiersine and its derivatives, have garnered interest due to their potential biological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This protocol offers a practical guide for the generation of novel derivatives for further investigation in drug discovery and development.

Introduction

Epistephamiersine is a hasubanan alkaloid, a class of natural products known for their complex polycyclic structures and diverse biological activities.[2][4] Modifications of the core structure of these alkaloids can lead to derivatives with altered potency and selectivity. The synthesis of this compound from Epistephamiersine is a strategic modification that may influence its biological profile. This process involves two key transformations:

-

Reduction of the α,β-unsaturated ketone: A Luche reduction is employed for the 1,2-reduction of the enone in Epistephamiersine to yield the corresponding allylic alcohol, Dihydroepistephamiersine. This method is highly effective for the chemoselective reduction of ketones in the presence of other functional groups.[5][6][7][8]

-

Acetylation of the secondary alcohol: The resulting hydroxyl group at the 6-position is then acetylated to produce the final product, this compound. This is achieved using acetic anhydride (B1165640) with a suitable catalyst.

Experimental Protocols

Part 1: Synthesis of Dihydroepistephamiersine

This protocol is adapted from a similar reduction on a complex natural product.[9]

Materials:

-

Epistephamiersine

-

Methanol (B129727) (MeOH), anhydrous

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Epistephamiersine (1.0 eq) in anhydrous methanol in a round-bottom flask at room temperature.

-

Add Cerium(III) chloride heptahydrate (0.5 eq) to the solution and stir until it is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0 eq) portion-wise to the cooled solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the aqueous residue between dichloromethane and water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford Dihydroepistephamiersine.

Part 2: Synthesis of this compound

This protocol is a standard procedure for the acetylation of secondary alcohols.

Materials:

-

Dihydroepistephamiersine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (B128534) (Et₃N) or Pyridine

-

Acetic anhydride (Ac₂O)

-

4-(Dimethylamino)pyridine (DMAP), catalytic amount

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve Dihydroepistephamiersine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP.

-

Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[9]

| Step | Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |

| 1 | Epistephamiersine | Dihydroepistephamiersine | NaBH₄, CeCl₃·7H₂O | Methanol | 0.5 | ~92 |

| 2 | Dihydroepistephamiersine | This compound | Ac₂O, Et₃N, DMAP | DCM | 1-3 | >90 |

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis.

Conceptual Signaling Pathway

Hasubanan alkaloids have been reported to exhibit cytotoxic activity against various cancer cell lines.[1][2][4] The diagram below illustrates a conceptual signaling pathway that could be modulated by a cytotoxic hasubanan derivative, leading to apoptosis.

Caption: Potential mechanism of cytotoxic action.

References

- 1. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Luche Reduction [organic-chemistry.org]

- 8. Luche reduction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Acetylation of Dihydroepistephamiersine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydroepistephamiersine is a complex alkaloid with potential pharmacological activities. Chemical modification of such natural products is a key strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. Acetylation, the introduction of an acetyl group, is a common derivatization technique used to modify the polarity and bioavailability of molecules containing hydroxyl or amino functional groups. This document provides a detailed protocol for the acetylation of Dihydroepistephamiersine, along with data presentation and a workflow visualization to guide researchers in this synthetic transformation.

Data Presentation

The following table summarizes the typical quantitative data associated with the acetylation of Dihydroepistephamiersine.

| Parameter | Value | Units | Notes |

| Reactants | |||

| Dihydroepistephamiersine | 100 | mg | Starting material |

| Acetic Anhydride (B1165640) | 0.5 | mL | Acetylating agent |

| Pyridine (B92270) | 1.0 | mL | Solvent and catalyst |

| Reaction Conditions | |||

| Temperature | 25 | °C | Room temperature |

| Reaction Time | 12 | hours | |

| Product | |||

| Expected Product | Acetyl-Dihydroepistephamiersine | ||

| Theoretical Yield | 111.3 | mg | Based on a 1:1 stoichiometry |

| Actual Yield | 94.6 | mg | |

| Percent Yield | 85 | % | |

| Characterization | |||

| ¹H NMR | See attached spectrum | ppm | Placeholder for spectral data |

| ¹³C NMR | See attached spectrum | ppm | Placeholder for spectral data |

| Mass Spectrometry (HRMS) | Calculated: [M+H]⁺, Found: [M+H]⁺ | m/z | Placeholder for mass data |

Experimental Protocol

This protocol details the methodology for the acetylation of Dihydroepistephamiersine using acetic anhydride and pyridine.

Materials:

-

Dihydroepistephamiersine

-

Acetic Anhydride (A.R. grade)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Appropriate solvent system for chromatography (e.g., Hexane:Ethyl Acetate)

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask, add Dihydroepistephamiersine (100 mg).

-

Dissolve the starting material in anhydrous pyridine (1.0 mL).

-

Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Acetylation Reaction:

-

Slowly add acetic anhydride (0.5 mL) to the stirred solution.

-

Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of distilled water.

-

Dilute the mixture with dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of Hexane:Ethyl Acetate) to afford the pure acetylated product.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the acetylation of Dihydroepistephamiersine.

Application Notes & Protocols: Quantification of Dihydroepistephamiersine 6-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a bisbenzylisoquinoline alkaloid isolated from plants of the Stephania genus. Members of this structural class exhibit a wide range of pharmacological activities, necessitating sensitive and robust analytical methods for their quantification in various matrices, including biological fluids and plant extracts. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Analytical Method: HPLC-MS/MS

The recommended method for the quantification of this compound is HPLC-MS/MS, which offers high sensitivity and selectivity, crucial for complex matrices.

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar bisbenzylisoquinoline alkaloid not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase B (Acetonitrile with 0.1% Formic Acid) and vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for injection.

HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Phenomenex Kinetex C18 (2.1 mm × 100 mm, 2.6 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: To be determined by infusion of a standard solution Internal Standard: To be determined |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | < 10 | 90 - 110 |

| Mid QC | 100 | < 8 | < 8 | 92 - 108 |

| High QC | 800 | < 5 | < 5 | 95 - 105 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 ± 5 | 98 ± 4 |

| High QC | 800 | 88 ± 3 | 102 ± 3 |

Signaling Pathway Considerations

While the primary focus of this document is on analytical quantification, it is important to consider the biological context. This compound, as a bisbenzylisoquinoline alkaloid, may interact with various cellular signaling pathways. A generalized representation of a potential interaction is depicted below.

Caption: Potential interaction of the compound with a cellular pathway.

Conclusion